molecular formula C25H23N3O2 B2704943 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide CAS No. 1390771-20-6

2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide

Cat. No. B2704943
M. Wt: 397.478
InChI Key: ISBTYPNLLDHGNW-UHFFFAOYSA-N
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Description

The compound “2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide” is a complex organic molecule. It contains a cyano group (-CN), a pyridin-2-yl group, a phenyl group, and an amide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with simpler building blocks. The exact synthetic route would depend on the desired yield, cost, and other factors. For instance, the Suzuki–Miyaura coupling or other cross-coupling reactions could potentially be used to form the carbon-carbon bonds in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, the pyridin-2-yl group, and the phenyl group could contribute to the compound’s overall shape and electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo reactions such as reduction, while the pyridin-2-yl group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the functional groups present .

Scientific Research Applications

Synthesis and Chemical Behavior

Research has shown that compounds similar to 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide are synthesized from corresponding amino-pyrazoles and α-cyanochalcones, exhibiting specific tautomeric structures and forming hydrogen-bonded trimers or two-dimensional sheets depending on the molecular structure (Quiroga et al., 1999). Another study explored the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in protic medium, revealing complex reactions leading to various cyclic compounds depending on the reaction conditions (David et al., 1995).

Materials Science Applications

Significant research has been conducted on the use of related chemical structures in the development of aromatic polyamides and polyimides, which are known for their excellent thermal stability and mechanical properties. For instance, diamines derived from similar compounds have been utilized to synthesize polyamides and polyimides with high inherent viscosities, amorphous nature, and good solubility in polar solvents, potentially useful for creating transparent and flexible films (Yang & Lin, 1995).

Heterocyclic Chemistry

The compound and its analogs have been applied in the synthesis of heterocyclic derivatives, such as pyridines and pyrimidines, which have potential applications in various fields including pharmaceuticals and materials science. For instance, the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes using similar compounds has led to the formation of tetrahydrofuran, dioxolane, and oxazoline derivatives, among others (Bacchi et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its properties in more detail, and investigating its safety and environmental impact .

properties

IUPAC Name

2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17-7-9-22(10-8-17)28-25(29)21(15-26)14-20-12-18(2)24(19(3)13-20)30-16-23-6-4-5-11-27-23/h4-14H,16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBTYPNLLDHGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)C)OCC3=CC=CC=N3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide

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